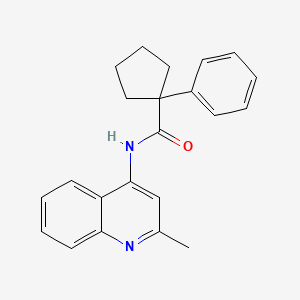

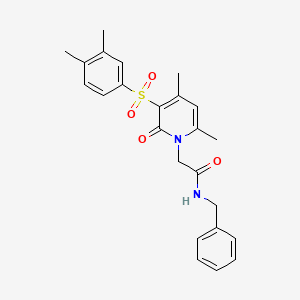

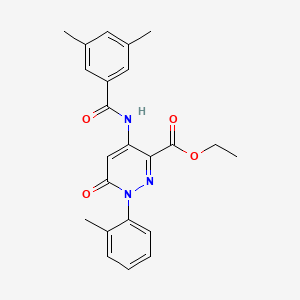

N1-allyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-allyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex molecule that likely falls within the realm of organic chemistry, specifically involving functionalities such as allyl groups, sulfonyl groups, oxazinan rings, and oxalamide moieties. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include rearrangements, functional group interconversions, and the formation of new carbon-carbon or carbon-heteroatom bonds. Paper discusses the synthesis of amidines from N-allyl-N-sulfonyl ynamides, which involves a Pd(0)-catalyzed aza-Claisen rearrangement and can also proceed thermally. This suggests that the synthesis of this compound might involve similar palladium-catalyzed processes or thermal rearrangements to construct the oxazinan ring or to introduce the allyl group.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature several distinct functional groups. The allyl group provides a site for potential nucleophilic attack or can participate in various pericyclic reactions. The sulfonyl moiety, being electron-withdrawing, could influence the reactivity of adjacent functional groups, such as the oxazinan ring, which itself is a heterocyclic structure that can be involved in ring-opening reactions. The oxalamide part of the molecule contains amide bonds, which are typically planar and can engage in hydrogen bonding.

Chemical Reactions Analysis

Based on the functionalities present in the compound, several chemical reactions could be anticipated. The allyl group might undergo reactions such as the Tsuji-Trost allylation or participate in radical reactions. The sulfonyl group could be involved in sulfonyl transfer reactions or serve as a leaving group in substitution reactions. The oxazinan ring could undergo ring-opening reactions under acidic or basic conditions, as suggested by paper , which describes acid-catalyzed rearrangements of oxiranes. The oxalamide portion of the molecule could participate in amidation reactions or hydrogen bond formation.

Physical and Chemical Properties Analysis

The physical properties of this compound would likely include a solid state at room temperature, given the complexity and potential for intermolecular hydrogen bonding. The presence of the sulfonyl and oxalamide groups suggests the compound could exhibit some degree of solubility in polar organic solvents. Chemically, the molecule's reactivity would be influenced by the presence of the electron-withdrawing sulfonyl group and the electron-donating methoxy group, which could affect the acidity of protons or the reactivity of adjacent functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Serotonin Homologues : A study demonstrated the synthesis of a new conformationally defined serotonin homologue via intramolecular [4+2] cycloaddition, which is related to the chemical structure of N1-allyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (Herslöf & Martin, 1987).

- Novel Synthetic Approaches for Oxalamides : Research developed a novel synthetic approach for this compound and related compounds, which can be useful in various chemical syntheses (Mamedov et al., 2016).

Catalysis and Polymerization

- Use in Catalysis : A study explored using a ligand derived from this compound for various catalytic processes, including Pd-catalyzed allylation and Rh-catalyzed hydrogenation, demonstrating its potential in organo- and metallocatalysis (Gavrilov et al., 2019).

Applications in Organic Chemistry

- Allylic Compounds in Radical Polymerization : The compound's structure is relevant in the study of free radical polymerizations of methyl methacrylate and other monomers, where certain allylic compounds including sulfoxides and sulfones play a crucial role (Meijs et al., 1990).

- Arylsulfonyl Group Utility in Cyclization : N-arylsulfonyl group, closely related to the sulfonyl part of the compound, was found to be a useful cyclization auxiliary in atom transfer radical cyclization (ATRC) of N-allyl-α-polychloroamides (Clark et al., 2014).

Eigenschaften

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h3,5-8,15H,1,4,9-12H2,2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADSVKDNMMGNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)